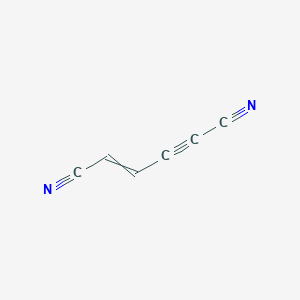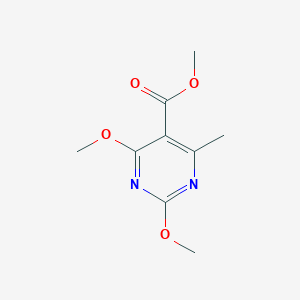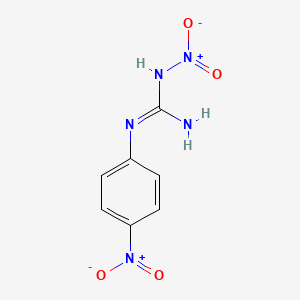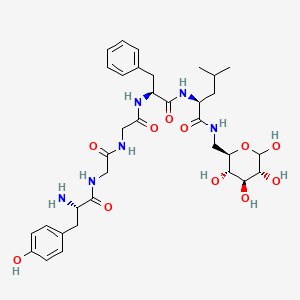![molecular formula C7H7LiO2S B14288606 Lithium, [(phenylsulfonyl)methyl]- CAS No. 116511-95-6](/img/structure/B14288606.png)
Lithium, [(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [(phenylsulfonyl)methyl]- is an organolithium compound that features a lithium atom bonded to a [(phenylsulfonyl)methyl] group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium, [(phenylsulfonyl)methyl]- can be synthesized through the reaction of [(phenylsulfonyl)methyl] chloride with lithium metal in anhydrous conditions. The reaction typically occurs in a non-polar solvent such as hexane or pentane to prevent the lithium from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of lithium, [(phenylsulfonyl)methyl]- often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully controlled to avoid the formation of by-products and to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [(phenylsulfonyl)methyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles.
Substitution Reactions: Often uses halogenated organic compounds.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include alcohols, alkanes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lithium, [(phenylsulfonyl)methyl]- is widely used in scientific research due to its ability to form stable carbon-lithium bonds. Its applications include:
Organic Synthesis: Used to create complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Materials Science: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of lithium, [(phenylsulfonyl)methyl]- involves the formation of a carbanion intermediate, which acts as a nucleophile in various reactions. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the carbanion, making it highly reactive and versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium, [(phenylsulfonyl)ethyl]-
- Lithium, [(phenylsulfonyl)propyl]-
- Lithium, [(phenylsulfonyl)butyl]-
Uniqueness
Lithium, [(phenylsulfonyl)methyl]- is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers a balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
lithium;methanidylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.Li/c1-10(8,9)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSLOTTYTQSXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH2-]S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456501 |
Source


|
| Record name | Lithium, [(phenylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116511-95-6 |
Source


|
| Record name | Lithium, [(phenylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)


![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
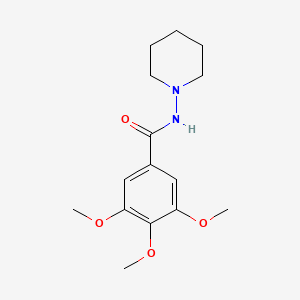
![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
